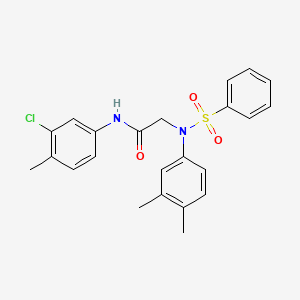![molecular formula C19H20Cl2N2O3S B5210000 N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)
N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). It was first synthesized in 2007 by Addex Therapeutics, a Swiss biopharmaceutical company, and has since been extensively studied for its potential therapeutic applications.
作用机制
N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide acts as a PAM of mGluR5, a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to a specific allosteric site on mGluR5, this compound enhances the receptor's response to glutamate, a neurotransmitter that plays a key role in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the brain, including synaptic plasticity, neurogenesis, and inflammation. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons, and to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, it also has some limitations, such as its potential off-target effects, its dependence on the presence of glutamate, and its potential toxicity at high doses.
未来方向
There are several future directions for research on N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, including:
1. Further elucidation of the molecular mechanisms underlying its effects on synaptic plasticity, neurogenesis, and inflammation.
2. Investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain.
3. Development of more selective and potent mGluR5 PAMs with improved pharmacokinetic properties and reduced toxicity.
4. Exploration of its potential as a cognitive enhancer in healthy individuals and aging populations.
5. Investigation of its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, this compound is a promising research tool and potential therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
合成方法
The synthesis of N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves several steps, including the condensation of N-allyl-glycine with 2,5-dichlorobenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 2-phenylethylamine in the presence of acetic anhydride.
科学研究应用
N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain. It has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in preclinical models.
属性
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-2-11-22-19(24)14-23(12-10-15-6-4-3-5-7-15)27(25,26)18-13-16(20)8-9-17(18)21/h2-9,13H,1,10-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVRTZFHOPRHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

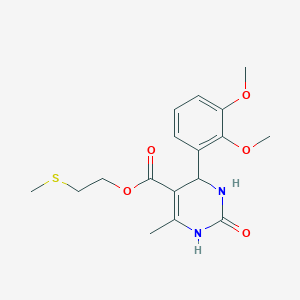
![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5209924.png)
![N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5209928.png)


![N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5209947.png)
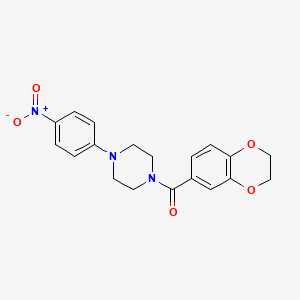
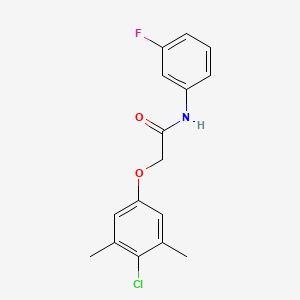
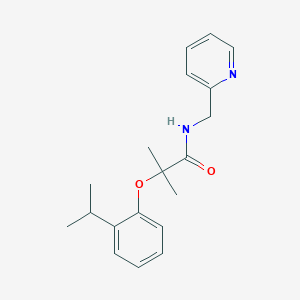
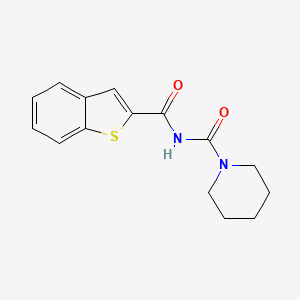
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5209977.png)
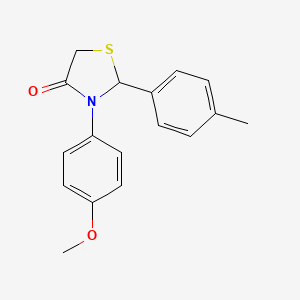
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5210008.png)
